molecular formula C13H13N3O2S3 B2374461 N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide CAS No. 443107-65-1

N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide

Cat. No.: B2374461
CAS No.: 443107-65-1
M. Wt: 339.45
InChI Key: KQSPFLCSZVTYGW-UHFFFAOYSA-N
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Description

“N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C13H13N3O2S3. It has an average mass of 339.456 Da and a monoisotopic mass of 339.016998 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

The research into thiazolo[3,4-a]thieno[2,3-e]pyrimidine derivatives involves their synthesis and reactions, laying foundational knowledge for further chemical and pharmaceutical applications. Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, including the synthesis of thiazolo[3,2-a]pyrimidines, offering a pathway for preparing 4,6-disubstituted-pyrimidine-5-carbonitriles, essential for developing novel chemical entities (Kappe & Roschger, 1989).

Antimicrobial Activity

N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and evaluated for antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections. Gein et al. (2015) synthesized a series of these compounds, with some exhibiting significant antimicrobial activity (Gein et al., 2015).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. Their research demonstrated these compounds' potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, presenting a promising avenue for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

Becan et al. (2022) focused on the synthesis and evaluation of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their potential anticancer activity. Their work highlights the therapeutic potential of thiazolo[4,5-d]pyrimidine derivatives in cancer treatment, with several compounds showing promising antiproliferative activity against various cancer cell lines (Becan et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the MALT1 protease , a key enzyme involved in the immune response . MALT1 plays a crucial role in the activation, proliferation, and development of lymphocytes, which are essential components of our immune system .

Mode of Action

The compound interacts with the MALT1 protease, inhibiting its activity . This interaction likely involves the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function .

Biochemical Pathways

The inhibition of MALT1 protease affects the NF-κB signaling pathway . This pathway plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes . By inhibiting MALT1, the compound can potentially disrupt this pathway, leading to a decrease in the proliferation of B cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . Two derivatives of the compound, referred to as T1 and T2, were found to have very good ADMET properties . This suggests that these derivatives could have high bioavailability and could be efficiently absorbed and distributed in the body .

Result of Action

The inhibition of MALT1 protease and the subsequent disruption of the NF-κB signaling pathway can lead to a decrease in the proliferation of B cells . This could potentially be beneficial in the treatment of conditions such as diffuse large B cell lymphoma (DLBCL), which is characterized by the uncontrolled multiplication of B cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 4-ethyl-2-(phenylamino)thiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with butyl isocyanate to form N-butyl-4-ethyl-2-(phenylamino)thiazole-5-carboxamide, which is subsequently cyclized with guanidine carbonate to form the target compound.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "butyl isocyanate", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-2-(phenylamino)thiazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of 4-ethyl-2-(phenylamino)thiazole-5-carboxylic acid ethyl ester with butyl isocyanate in the presence of a base such as triethylamine to form N-butyl-4-ethyl-2-(phenylamino)thiazole-5-carboxamide.", "Step 3: Cyclization of N-butyl-4-ethyl-2-(phenylamino)thiazole-5-carboxamide with guanidine carbonate in the presence of a base such as potassium carbonate to form N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide." ] }

CAS No.

443107-65-1

Molecular Formula

C13H13N3O2S3

Molecular Weight

339.45

IUPAC Name

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide

InChI

InChI=1S/C13H13N3O2S3/c1-2-3-5-14-11(17)9-10-15-12(18)8-7(4-6-20-8)16(10)13(19)21-9/h4,6H,2-3,5H2,1H3,(H,14,17)(H,15,18)

InChI Key

KQSPFLCSZVTYGW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=C2NC(=O)C3=C(N2C(=S)S1)C=CS3

solubility

not available

Origin of Product

United States

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